![molecular formula C10H10ClNO4 B1296101 2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid CAS No. 6293-97-6](/img/structure/B1296101.png)
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid
Overview
Description
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid is a chemical compound with the molecular formula C10H10ClNO4. It is known for its role as a potent and selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4) channel . This compound has garnered attention in scientific research due to its neuroprotective properties and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Mode of Action
As a derivative of amino benzoic acid, it may interact with its targets through the acylated amine group .
Biochemical Analysis
Biochemical Properties
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific ion channels. It is known to be a potent and selective inhibitor of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel . This inhibition is crucial because TRPM4 is involved in various physiological processes, including the regulation of membrane potential and calcium homeostasis. The compound does not significantly affect other related ion channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . By selectively inhibiting TRPM4, this compound can modulate cellular activities that depend on this ion channel.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to rescue the functional expression of mutant A432T TRPM4 in cells, which is associated with certain pathological conditions . Additionally, it exhibits neuroprotective activity against glutamate-induced neurodegeneration, highlighting its potential therapeutic applications in neurodegenerative diseases . The modulation of TRPM4 by this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the TRPM4 ion channel. This inhibition occurs via binding interactions with the channel, preventing the influx of sodium ions and subsequent cellular depolarization . By blocking TRPM4, the compound can alter the downstream signaling pathways that are dependent on this ion channel. This includes the regulation of calcium signaling, which is critical for various cellular functions such as muscle contraction, neurotransmitter release, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound maintains its inhibitory effects on TRPM4, but the extent of inhibition may decrease with prolonged exposure. Additionally, the neuroprotective effects of the compound have been sustained in both in vitro and in vivo models, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPM4 without causing significant adverse effects . At higher doses, there may be threshold effects where the inhibition of TRPM4 becomes more pronounced, potentially leading to toxic or adverse effects . These effects include disruptions in calcium homeostasis and cellular metabolism, which can impact overall physiological functions. Therefore, careful dosage optimization is necessary to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other compounds and the overall metabolic state of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its localization to target sites such as the TRPM4 ion channel. The distribution of the compound can also be influenced by its binding affinity to plasma proteins, which affects its bioavailability and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with the TRPM4 ion channel . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The activity of the compound can be modulated by its localization, as well as by the presence of other interacting proteins and biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid typically involves the reaction of 4-chlorophenoxyacetic acid with acetic anhydride and a suitable amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Chlorophenoxy)acetyl]amino]benzoic acid
Uniqueness
2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid is unique due to its high selectivity and potency as a TRPM4 inhibitor. Unlike other similar compounds, it shows minimal activity against other TRP channels, making it a valuable tool in research focused on TRPM4 .
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBFTBUYJIZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278690 | |
| Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-97-6 | |
| Record name | NSC9210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
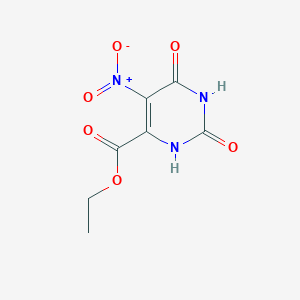
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)
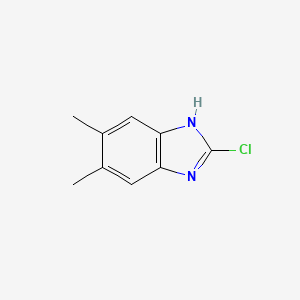

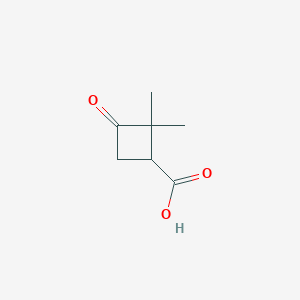
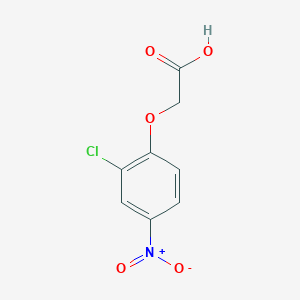

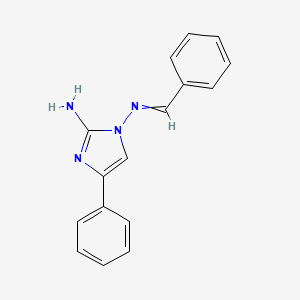

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
